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Compound of Interest

2,2'-Bis(di-p-tolylphosphino)-1,1'-
Compound Name:
binaphthyl

Cat. No.: B019580

Application Note & Protocol

A Comprehensive Guide to the Preparation of a
Ruthenium-(S)-Tol-BINAP Catalyst for Asymmetric
Synthesis

Abstract: The axially chiral ligand (S)-Tol-BINAP, or (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-
binaphthyl, stands as a "privileged ligand" in the field of asymmetric catalysis. Its C2-
symmetric backbone, derived from 1,1'-bi-2-naphthol (BINOL), creates a well-defined chiral
environment around a metal center, enabling high enantioselectivity in a vast array of chemical
transformations.[1][2] The electron-donating p-tolyl substituents on the phosphorus atoms often
enhance catalytic activity and selectivity compared to the parent BINAP ligand, making Tol-
BINAP the preferred choice for specific applications, including the asymmetric hydrogenation of
ketones and olefins.[3] This guide provides a robust, step-by-step methodology for the
synthesis of the (S)-Tol-BINAP ligand from commercially available (S)-BINOL and its
subsequent complexation with a ruthenium precursor to generate a highly active catalyst for
asymmetric hydrogenation. The protocols are designed for researchers in both academic and
industrial settings, with a focus on explaining the chemical principles behind each critical step.

Section 1: Synthesis of the (S)-Tol-BINAP Ligand
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The modern and highly efficient synthesis of Tol-BINAP proceeds in two main steps from
enantiomerically pure BINOL. This route avoids the harsh conditions and lower yields of older
methods that started with bromination of the binaphthyl core. The core principle is the activation
of the hydroxyl groups of BINOL as trifluoromethanesulfonates (triflates), which are excellent
leaving groups for the subsequent nickel-catalyzed phosphinylation.

f PART 1: Ligand Synthesis

Step 1.1: Triflation
Tf20, Pyridine

(S)-BINOL ditriflate
((S)-BINOL-OTY)

Step 1.2: Ni-Catalyzed Coupling
(p-Tol)2PH, NiClz(dppe), DABCO

((S)-TOI-BINAP)

- J
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Caption: Overall workflow for the synthesis of the (S)-Tol-BINAP ligand.

Protocol 1.1: Preparation of (S)-1,1'-Binaphthyl-2,2'-diyl
bis(trifluoromethanesulfonate) ((S)-BINOL-OTY)

This initial step converts the phenolic hydroxyl groups of (S)-BINOL into triflate groups. The
triflate anion is an exceptionally stable leaving group due to the resonance delocalization of its
negative charge across three oxygen atoms and the strong electron-withdrawing effect of the
trifluoromethyl group. This high leaving group ability is crucial for the subsequent C-P bond
formation.

Materials and Reagents
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MW ( g/mol Moles

Reagent Formula Amount Equiv.
) (mmol)

(S)-BINOL C20H1402 286.32 5.00 g 17.46 1.0

Pyridine CsHsN 79.10 5.6 mL 69.84 4.0

Triflic

Anhydride C2F605S2 282.14 6.5 mL 38.41 2.2

(Tf20)

Dichlorometh
ane (DCM)

CH2Cl2 84.93 100 mL

Step-by-Step Protocol:

e Setup: Under an inert atmosphere (Nitrogen or Argon), add (S)-BINOL (5.00 g, 17.46 mmol)
and anhydrous dichloromethane (100 mL) to an oven-dried 250 mL three-necked flask
equipped with a magnetic stir bar.

e Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

e Base Addition: Slowly add pyridine (5.6 mL, 69.84 mmol) to the stirred solution. Pyridine acts
as a base to neutralize the triflic acid byproduct generated during the reaction, preventing
side reactions.

 Triflation: Add triflic anhydride (6.5 mL, 38.41 mmol) dropwise over 15-20 minutes via a
syringe. Maintain the temperature at 0 °C during the addition to control the exothermic
reaction.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Stir for 2-3 hours. Monitor the reaction's completion by Thin
Layer Chromatography (TLC).

o Work-up: Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of
NaHCOs. Transfer the mixture to a separatory funnel, separate the layers, and wash the
organic layer sequentially with 1 M HCI (2 x 50 mL), water (50 mL), and brine (50 mL).

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

« Isolation: Dry the organic layer over anhydrous MgSOu, filter, and concentrate the solvent

under reduced pressure. The crude product is typically a white to off-white solid.

 Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to

yield pure (S)-BINOL-OTf as a white crystalline solid. The yield for this step is typically
excellent (>95%).[4]

Protocol 1.2: Nickel-Catalyzed Synthesis of (S)-Tol-

BINAP

This is the key C-P bond-forming step. A nickel(ll) pre-catalyst, NiClz(dppe), is reduced in situ

to an active Ni(0) species.[4] This Ni(0) catalyst then facilitates the cross-coupling of the aryl

triflate with di(p-tolyl)phosphine. The bidentate phosphine ligand, dppe, stabilizes the nickel

catalyst, while a tertiary amine base like DABCO is required for the reaction to proceed

efficiently.

Materials and Reagents

MW ( g/mol Moles .
Reagent Formula Amount Equiv.
(mmol)
(S)-BINOL- C22H12F606S
550.44 5.00 g 9.08 1.0
OTf 2
Di(p-
tolyl)phosphin  Ci4HisP 214.24 4.86 g 22.7 2.5
e
C26H24CI2NIP
NiClz(dppe) 528.01 0.48 ¢ 0.908 0.1
2
DABCO CeH12N2 112.17 4.079g 36.32 4.0
Anhydrous
CsH/NO 73.09 50 mL
DMF
Step-by-Step Protocol:
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Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk flask
with (S)-BINOL-OTf (5.00 g, 9.08 mmol), NiClz(dppe) (0.48 g, 0.908 mmol), and DABCO
(4.07 g, 36.32 mmol).

Solvent and Reagent Addition: Add anhydrous DMF (50 mL) followed by di(p-tolyl)phosphine
(4.86 g, 22.7 mmol). Di(p-tolyl)phosphine is air-sensitive and should be handled under an
inert atmosphere.

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 48-72 hours. The
reaction progress can be monitored by taking aliquots (under inert conditions) and analyzing
by 3P NMR spectroscopy to observe the consumption of the starting phosphine and the
appearance of the product signal.[5]

Cooling and Crystallization: After completion, cool the reaction mixture to room temperature.
The (S)-Tol-BINAP product often crystallizes directly from the DMF solution upon cooling.[6]

Work-up: If crystallization does not occur, pour the reaction mixture into 200 mL of methanol.
The product will precipitate.

Isolation: Collect the solid product by filtration, wash thoroughly with methanol to remove
residual DMF and other impurities, and dry under high vacuum.

Purification: The crude product can be further purified by column chromatography on silica
gel (using a hexane/ethyl acetate solvent system) or by recrystallization from a solvent
mixture like toluene/ethanol to yield (S)-Tol-BINAP as a white solid.

Section 2: Preparation of a Ruthenium-(S)-Tol-
BINAP Catalyst

With the chiral ligand in hand, the active catalyst is formed by coordinating it to a suitable metal
precursor. Ruthenium complexes of Tol-BINAP are powerful catalysts for asymmetric
hydrogenation.[7][8] The following protocol describes the synthesis of a common ruthenium(ll)
catalyst precursor.

Caption: Structure of (S)-Tol-BINAP highlighting the Cz-symmetry.
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Protocol 2.1: Synthesis of Dichloro[(S)-Tol-
BINAP]ruthenium(ll)

This protocol involves the reaction of the synthesized (S)-Tol-BINAP ligand with a Ru(ll)
precursor, [Ru(cod)Clz] (where cod = 1,5-cyclooctadiene). The bidentate phosphine ligand
displaces the cyclooctadiene ligand to form the stable, isolable catalyst complex.

Materials and Reagents

MW ( g/mol Moles .
Reagent Formula Amount Equiv.
) (mmol)
(S)-Tol-
CasHaoP2 678.78 1.00g 1.47 1.05
BINAP
[Ru(cod)Cl2] CsH12Cl2Ru 280.22 0.39¢g 1.40 1.0
Anhydrous
C7Hs 92.14 25 mL
Toluene
Triethylamine  (CzHs)sN 101.19 1.0 mL 7.17 5.1

Step-by-Step Protocol:

e Setup: Add (S)-Tol-BINAP (1.00 g, 1.47 mmol) and [Ru(cod)ClIz] (0.39 g, 1.40 mmol) to an
oven-dried Schlenk flask under an inert atmosphere.[9]

¢ Solvent Addition: Add anhydrous toluene (25 mL) to the flask.

o Base Addition: Add triethylamine (1.0 mL, 7.17 mmol). The tertiary amine facilitates the
reaction and helps to form a specific catalyst complex, often represented as Ruz2Cla[(S)-T-
BINAP]2(NEt3).[8]

o Reaction: Heat the mixture to reflux (approx. 110 °C) under a continuous flow of nitrogen for
12-18 hours. During this time, the color of the solution will change, and a precipitate will
form.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://patents.google.com/patent/US5198561A/en
https://www.synthesiswithcatalysts.com/products-category/ruthenium-catalysts/72
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

« Isolation: Cool the reaction mixture to room temperature. Collect the resulting orange-brown
precipitate by filtration under inert atmosphere.

e Washing: Wash the solid catalyst with ethanol (3 x 10 mL) and then hexane (2 x 10 mL) to
remove any unreacted starting materials and byproducts.

» Drying: Dry the catalyst thoroughly under high vacuum. The resulting complex, often
formulated as RuCl2z[(S)-Tol-BINAP], should be stored under an inert atmosphere as it can
be sensitive to air and moisture over long periods.

Section 3: Application & Trustworthiness

The prepared Ru-(S)-Tol-BINAP catalyst is a highly effective pre-catalyst for a multitude of
asymmetric hydrogenations. For a typical application, the catalyst is activated under hydrogen
pressure, often in the presence of a solvent like methanol or ethanol, to generate the active
catalytic species. It demonstrates remarkable chiral recognition ability for substrates such as 3-
ketoesters, a,3-unsaturated acids, and simple ketones, delivering products with high
enantiomeric excess (ee).[3][10]

The protocols described herein are based on well-established and widely cited synthetic
methods from leading research groups in the field of asymmetric catalysis.[4][6][9][11] The
reliability of this synthetic sequence is self-validating; successful synthesis of the high-purity
ligand, confirmed by 3P NMR and optical rotation, directly leads to the formation of a highly
active and enantioselective catalyst, which can be benchmarked against literature results for
standard hydrogenation reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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